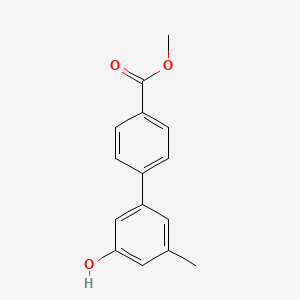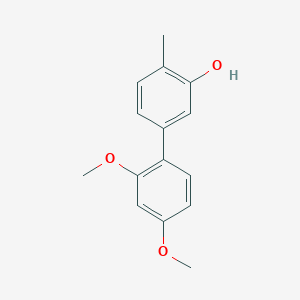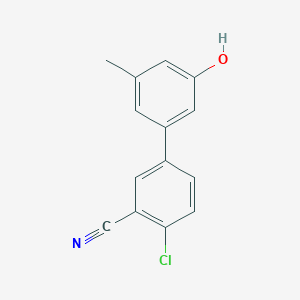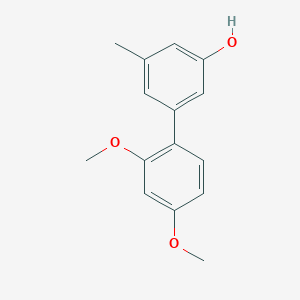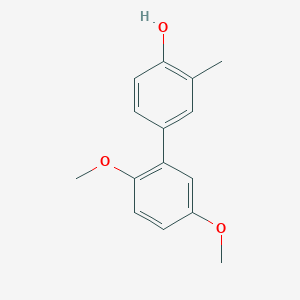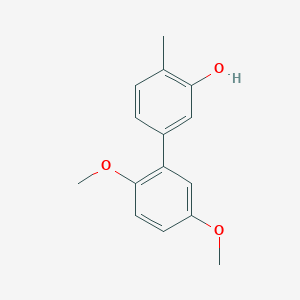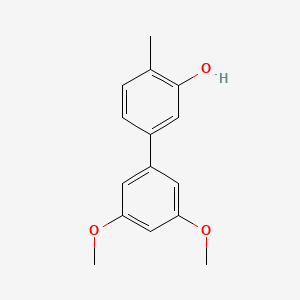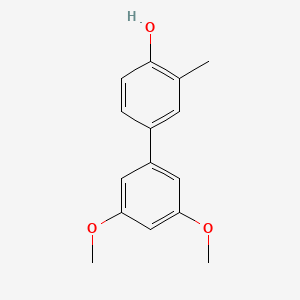
4-(3,5-Dimethoxyphenyl)-2-methylphenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,5-Dimethoxyphenyl)-2-methylphenol, 95% (also known as 4-DMP-2MP) is a chemical compound that has a wide range of applications in scientific research. It is an aromatic compound with a phenol group and two methoxy groups, which gives it its unique properties. 4-DMP-2MP is often used as a starting material in organic synthesis and is also used in various biochemical and physiological experiments.
科学研究应用
4-DMP-2MP is used in a wide range of scientific research applications, including organic synthesis, biochemical and physiological studies, and drug discovery. It has been used as a starting material in organic synthesis to make a variety of compounds, including polymers, surfactants, and pharmaceuticals. In biochemical and physiological studies, 4-DMP-2MP has been used to study the effects of various compounds on cells and tissues. It has also been used in drug discovery to study the effects of drugs on cells and tissues.
作用机制
The mechanism of action of 4-DMP-2MP is not yet fully understood. However, it is believed that the two methoxy groups on the compound interact with proteins in the cell, which then triggers a cascade of biochemical reactions. These biochemical reactions result in the production of various metabolites, which can then interact with other molecules in the cell to produce a variety of effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-DMP-2MP are not yet fully understood. However, studies have shown that the compound can interact with various proteins in the cell, resulting in the production of various metabolites. These metabolites can then interact with other molecules in the cell to produce a variety of effects, including changes in gene expression, cell proliferation, and cell death.
实验室实验的优点和局限性
4-DMP-2MP has several advantages for lab experiments. It is relatively inexpensive and easy to obtain, and it is also relatively stable in a variety of conditions. Additionally, it is not toxic and can be used in a wide range of experiments. However, one limitation of 4-DMP-2MP is that it can be difficult to control the concentration of the compound in a lab experiment, as it can easily be degraded by light or heat.
未来方向
There are a number of potential future directions for 4-DMP-2MP. One potential direction is to further study the biochemical and physiological effects of the compound. Additionally, further research could be done to explore the potential applications of 4-DMP-2MP in drug discovery and development. Another potential direction is to develop new methods of synthesis for 4-DMP-2MP that are faster and more efficient. Finally, further research could be done to explore the potential uses of 4-DMP-2MP in other fields, such as agriculture and food science.
合成方法
4-DMP-2MP can be synthesized through a variety of methods, depending on the desired end product. The most common method is a Grignard reaction, which involves the reaction of a Grignard reagent with an aldehyde or ketone. This reaction produces an alcohol, which can then be converted into 4-DMP-2MP by oxidation with a suitable oxidizing agent, such as potassium permanganate or sodium hypochlorite. Other methods of synthesis include the reaction of an ester with a Grignard reagent, the reaction of an amine with an aldehyde or ketone, and the reaction of an alcohol with an acid chloride.
属性
IUPAC Name |
4-(3,5-dimethoxyphenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-10-6-11(4-5-15(10)16)12-7-13(17-2)9-14(8-12)18-3/h4-9,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNRQEHILCHOHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=CC(=C2)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683914 |
Source


|
| Record name | 3',5'-Dimethoxy-3-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261934-56-8 |
Source


|
| Record name | 3',5'-Dimethoxy-3-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

